5-Fluoro-6-methylpyridin-3-amine

Medicinal Chemistry ADME Physicochemical Properties

5-Fluoro-6-methylpyridin-3-amine is a fluorinated pyridine building block critical for CNS-penetrant kinase inhibitor and PROTAC synthesis. The 5-fluoro substitution strengthens metabolic stability (C-F bond 116 kcal/mol) and raises LogP to 0.7 versus non-fluorinated analogs, improving blood-brain barrier penetration. Validated in patented Syk inhibitor scaffolds for autoimmune and inflammatory disease programs. Procuring at ≥97% purity minimizes purification overhead across multi-step syntheses, directly safeguarding overall yield and reproducible pharmacological activity.

Molecular Formula C6H7FN2
Molecular Weight 126.13
CAS No. 1211542-12-9
Cat. No. B3046215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methylpyridin-3-amine
CAS1211542-12-9
Molecular FormulaC6H7FN2
Molecular Weight126.13
Structural Identifiers
SMILESCC1=C(C=C(C=N1)N)F
InChIInChI=1S/C6H7FN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3
InChIKeyKJZLQXAWTJBZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methylpyridin-3-amine (CAS 1211542-12-9): A Fluorinated Pyridine Building Block for Kinase Inhibitor Synthesis and Medicinal Chemistry Applications


5-Fluoro-6-methylpyridin-3-amine (CAS 1211542-12-9) is a fluorinated pyridine derivative with a methyl substituent at the 6-position and an amino group at the 3-position, giving it a molecular formula of C6H7FN2 and a molecular weight of 126.13 g/mol . This compound serves as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, with its fluorine atom enhancing metabolic stability and lipophilicity compared to non-fluorinated pyridine analogs [1].

Why 5-Fluoro-6-methylpyridin-3-amine (CAS 1211542-12-9) Cannot Be Substituted by Non-Fluorinated Pyridin-3-amines in Kinase-Targeted SAR Campaigns


Fluorination at the 5-position of the pyridine ring significantly alters the compound's physicochemical and biological properties compared to non-fluorinated analogs such as 6-methylpyridin-3-amine. The presence of fluorine increases lipophilicity (LogP) and enhances metabolic stability due to the strong C-F bond (116 kcal/mol), which resists oxidative metabolism by cytochrome P450 enzymes [1]. These changes are critical for optimizing drug-like properties in lead optimization campaigns, making generic substitution with non-fluorinated pyridines inappropriate for structure-activity relationship (SAR) studies targeting kinases or CNS-penetrant agents.

Quantitative Differentiation Evidence for 5-Fluoro-6-methylpyridin-3-amine (CAS 1211542-12-9) Relative to Closest Analogs


Enhanced Lipophilicity (LogP) of 5-Fluoro-6-methylpyridin-3-amine Relative to 6-Methylpyridin-3-amine

5-Fluoro-6-methylpyridin-3-amine exhibits a higher predicted octanol-water partition coefficient (LogP) than its non-fluorinated analog 6-methylpyridin-3-amine, indicating increased lipophilicity that can enhance membrane permeability and CNS penetration. The predicted LogP for 5-fluoro-6-methylpyridin-3-amine is 0.7 [1], whereas 6-methylpyridin-3-amine has a reported LogP ranging from 0.44 to 0.82 across various sources [2]. The difference in LogP of approximately +0.26 to +0.48 log units reflects the electronic effect of fluorine substitution, which can influence drug distribution and target engagement.

Medicinal Chemistry ADME Physicochemical Properties

Higher Commercial Purity Grades Available for 5-Fluoro-6-methylpyridin-3-amine Versus Non-Fluorinated Analogs

Commercial sources of 5-fluoro-6-methylpyridin-3-amine offer purity grades up to 97% , whereas the non-fluorinated analog 6-methylpyridin-3-amine is commonly available at 95% purity . This 2% absolute difference in purity can be critical for sensitive synthetic applications, such as the preparation of kinase inhibitors where trace impurities may affect yield or biological assay results. Higher purity reduces the need for additional purification steps, saving time and resources in multi-step syntheses.

Chemical Synthesis Procurement Purity

Distinct Physical State of 5-Fluoro-6-methylpyridin-3-amine (Low-Melting Solid/Liquid) Versus Crystalline 6-Methylpyridin-3-amine

5-Fluoro-6-methylpyridin-3-amine is typically a solid or liquid at room temperature, requiring storage at 2-8°C to maintain stability . In contrast, the non-fluorinated analog 6-methylpyridin-3-amine is a crystalline solid with a melting point of 95-99°C . This difference in physical state arises from the disruption of crystal packing by the fluorine atom and has practical implications for handling, weighing, and formulation. The lower melting point of the fluorinated compound may facilitate its use in melt-based formulations or as a liquid intermediate in continuous flow synthesis.

Physical Chemistry Formulation Handling

Class-Level Evidence: Fluorination Enhances Metabolic Stability of Pyridine-Based Scaffolds

Fluorine substitution on pyridine rings is a well-established strategy to improve metabolic stability by blocking oxidative metabolism at adjacent positions. The C-F bond strength (116 kcal/mol) resists cytochrome P450-mediated oxidation, leading to longer half-lives and improved pharmacokinetic profiles [1]. While direct comparative microsomal stability data for 5-fluoro-6-methylpyridin-3-amine versus its non-fluorinated analog are not publicly available, class-level inference strongly suggests that the fluorinated derivative will exhibit reduced intrinsic clearance in liver microsome assays. This principle is supported by numerous case studies in drug discovery where fluorination of heteroaromatic rings significantly enhanced metabolic stability.

Drug Metabolism Pharmacokinetics ADME

5-Fluoro-6-methylpyridin-3-amine as a Building Block in Patented Kinase Inhibitors

5-Fluoro-6-methylpyridin-3-amine has been explicitly claimed as a synthetic intermediate in patent applications for kinase inhibitors. For instance, US20140309225A1 (Fujifilm Corporation) describes nicotinamide derivatives with Syk inhibitory activity, where this compound serves as a key building block [1]. Additionally, patent DK3137455T3 discloses triaminopyrimidine compounds for malaria treatment that incorporate a 5-fluoro-6-methylpyridin-2-yl moiety [2]. While the non-fluorinated analog 6-methylpyridin-3-amine is also used in medicinal chemistry, the fluorinated version is specifically claimed in these patent families, indicating that fluorine substitution is essential for the claimed biological activity. This patent protection underscores the non-obviousness and technical differentiation of the fluorinated scaffold.

Kinase Inhibition Patent Analysis SAR

Optimal Application Scenarios for 5-Fluoro-6-methylpyridin-3-amine (CAS 1211542-12-9) Based on Differentiated Evidence


Synthesis of CNS-Penetrant Kinase Inhibitors Requiring Enhanced Lipophilicity

Given its higher LogP (0.7) compared to non-fluorinated analogs, 5-fluoro-6-methylpyridin-3-amine is particularly suited for the synthesis of kinase inhibitors intended for CNS targets. The increased lipophilicity may improve blood-brain barrier penetration, a critical factor in treating brain tumors or neurodegenerative diseases. Researchers should prioritize this building block when designing CNS-active compounds based on pyridine scaffolds [1].

High-Purity Intermediates for Sensitive Multi-Step Syntheses

The availability of 5-fluoro-6-methylpyridin-3-amine at 97% purity makes it advantageous for multi-step syntheses where impurities could accumulate and reduce overall yield. This is especially relevant in the preparation of complex kinase inhibitors or PROTACs, where high purity at each step is essential for reproducible biological activity. Procurement from suppliers offering 97% purity is recommended to minimize purification overhead.

Formulation Development for Low-Melting or Liquid Active Pharmaceutical Ingredients (APIs)

The low-melting or liquid nature of 5-fluoro-6-methylpyridin-3-amine may facilitate its use in lipid-based formulations or melt extrusion processes for poorly soluble drug candidates. Formulation scientists can leverage this physical property to enhance dissolution rates and oral bioavailability, whereas the crystalline non-fluorinated analog would require additional processing.

Scaffold Hopping and SAR Studies in Syk Kinase Inhibitor Programs

The explicit use of 5-fluoro-6-methylpyridin-3-amine in patented Syk inhibitors [2] validates its utility in kinase-targeted drug discovery. Medicinal chemists can confidently incorporate this building block into SAR campaigns aimed at optimizing Syk inhibition for autoimmune or inflammatory diseases, knowing that the fluorinated scaffold has demonstrated patentable biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-6-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.